Atn-161
Overview
Description
ATN-161 is a non-RGD based integrin binding peptide derived from the synergy region of fibronectin . It inhibits the receptors for integrins alpha-v beta-3 and integrin alpha-5 beta-1 . It’s also known as 1-Acetyl-L-prolyl-L-histidyl-L-seryl-L-cysteinyl-L-aspartamide .
Synthesis Analysis
ATN-161 is a 5-mer capped peptide derived from the synergy region of fibronectin . It binds to α5β1 and αvβ3 in vitro . It has been used to examine the process of viral infection .Molecular Structure Analysis
The molecular formula of ATN-161 is C23H35N9O8S . The molecular weight is 597.64 .Chemical Reactions Analysis
ATN-161 has been shown to inhibit VEGF-induced migration and capillary tube formation in human choroidal endothelial cells . In vivo, injection of ATN-161 after laser photocoagulation inhibited CNV leakage and neovascularization .Physical And Chemical Properties Analysis
ATN-161 is a white to beige powder . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
Summary of the Application
ATN-161 has been studied as a potential therapy for SARS-CoV-2 infection. The focus of the research is on inhibiting the entry of SARS-CoV-2 into host cells .
Methods of Application or Experimental Procedures
The research hypothesizes a mechanism based on α5β1 integrin, which is believed to play a role in the entry of SARS-CoV-2 into host cells. ATN-161, an integrin binding peptide, is used to inhibit the interaction between the SARS-CoV-2 spike protein and its host binding partners .
Results or Outcomes
ATN-161 has been found to inhibit infection in vitro and demonstrates increases in cell viability when administered prophylactically . It is well-studied, with the potential for more rapid introduction into clinical trials than many other compounds currently undergoing preclinical evaluation .
2. Application in Colorectal Cancer Treatment
Summary of the Application
ATN-161 has been studied in combination with an NADPH oxidase inhibitor, diphenyleneiodonium chloride (DPI), as a potential therapy for colorectal cancer .
Methods of Application or Experimental Procedures
The research focuses on the mechanistic link between Neutrophil Extracellular Traps (NETs) and tumor progression. The combination of DPI and ATN-161, an integrin α5β1 inhibitor, is used to suppress tumor progression .
Results or Outcomes
The combination of DPI and ATN-161 effectively suppresses tumor progression in vivo .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N9O8S/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38)/t13-,14-,15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHDBUJXLOFTLC-WOYTXXSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N9O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180877 | |
Record name | ATN 161 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ATN-161 is a non-RGD based integrin binding peptide targeting alpha-5 beta-1 and alpha-v beta-3. It inhibits the migration and adhesion of particular integrins on activated endothelial cells that play a critical role in tumor angiogenesis. Beta integrins, including beta(1), beta(3) and beta(5) subtypes, are present on endothelial cells and mediate endothelial cell-extracellular matrix interactions. Of particular interest to cancer progression is integrin alpha(5)beta(1) which is expressed on activated endothelial cells and plays a critical role in tumor angiogenesis. Likewise alpha(5)beta(1) integrin is also present on many tumor cells where is plays a key role in adhesion and migration and hence blocking this integrin can affect tumor progression both directly and also indirectly through the prevention of angiogenesis. | |
Record name | ATN-161 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05491 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
L-Aspartamide, 1-acetyl-L-prolyl-L-histidyl-L-seryl-L-cysteinyl- | |
CAS RN |
262438-43-7 | |
Record name | ATN 161 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262438437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATN-161 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05491 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ATN 161 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATN-161 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW0H5LE42K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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